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Compound of Interest

Compound Name: 1-(6-Chloropyridin-2-yl)ethanone

Cat. No.: B175567 Get Quote

An In-depth Technical Guide to the Physical Properties of 1-(6-Chloropyridin-2-yl)ethanone

Introduction
1-(6-Chloropyridin-2-yl)ethanone, also known as 2-acetyl-6-chloropyridine, is a substituted

pyridine derivative that serves as a crucial building block in modern synthetic chemistry. Its

unique electronic and structural features, stemming from the chloro-substituted pyridine ring

and the acetyl group, make it a valuable precursor in the development of pharmaceuticals,

agrochemicals, and novel materials. For researchers, scientists, and drug development

professionals, a comprehensive understanding of its physical properties is not merely

academic; it is a fundamental prerequisite for its effective handling, characterization, reaction

optimization, and integration into complex synthetic pathways.

This guide provides an in-depth examination of the core physical and spectroscopic properties

of 1-(6-Chloropyridin-2-yl)ethanone. Moving beyond a simple datasheet, this document

elucidates the causality behind its characteristics and outlines the standard methodologies for

their validation, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Section 1: Core Physicochemical Properties
The fundamental physical properties of a compound dictate its behavior in a laboratory setting,

from storage and dissolution to its role in a reaction mixture. While extensive experimental data

for 1-(6-Chloropyridin-2-yl)ethanone is not widely published in peer-reviewed literature, a
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combination of computed data from robust databases and information from analogous

compounds provides a reliable profile.

The properties are summarized in the table below. It is critical to note that many of these values

are computationally derived and should be experimentally verified for any new batch of the

compound.[1] The appearance is based on typical observations for similar solid heterocyclic

ketones as noted in vendor Certificates of Analysis.[2][3][4]

Property Value / Description Source

IUPAC Name
1-(6-chloropyridin-2-

yl)ethanone
PubChem[1]

Synonyms 2-Acetyl-6-chloropyridine PubChem[1]

CAS Number 152356-57-5 PubChem[1]

Molecular Formula C₇H₆ClNO PubChem[1]

Molecular Weight 155.58 g/mol PubChem[1]

Appearance
Predicted: White to off-white or

light yellow solid
Inferred from[2][3][4]

Hydrogen Bond Donors 0 PubChem (Computed)[1]

Hydrogen Bond Acceptors 2 (N, O) PubChem (Computed)[1]

Rotatable Bond Count 1 PubChem (Computed)[1]

Polar Surface Area 29.54 Å² PubChem (Computed)[1]

logP (Octanol/Water) 1.8 PubChem (Computed)[1]

Note: Melting point, boiling point, and specific solubility data require experimental determination

and are not consistently reported in available literature.

Section 2: Predicted Spectroscopic Profile
Spectroscopic analysis is the cornerstone of chemical identification and structural elucidation.

In the absence of publicly archived spectra for 1-(6-Chloropyridin-2-yl)ethanone, a theoretical
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profile based on its molecular structure provides an authoritative guide for researchers verifying

its identity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region and

one singlet in the aliphatic region. The electron-withdrawing nature of the nitrogen atom and the

chlorine atom will deshield the pyridine ring protons, shifting them downfield.

Predicted ¹H NMR Signals (in CDCl₃, 400 MHz):

δ ~7.8-8.0 ppm (t, 1H): A triplet corresponding to the proton at the C4 position (H-4), split

by the two adjacent protons (H-3 and H-5).

δ ~7.6-7.8 ppm (d, 1H): A doublet for the proton at the C3 or C5 position.

δ ~7.4-7.6 ppm (d, 1H): A doublet for the remaining proton at the C3 or C5 position.

δ ~2.7 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the

acetyl methyl group (-CH₃).

1-(6-Chloropyridin-2-yl)ethanone Structure

Predicted ¹H NMR AssignmentsH-4 (~7.8-8.0 ppm, t)

H-3/H-5 (~7.4-7.8 ppm, d)

-CH₃ (~2.7 ppm, s)

Acetyl Protons

Ortho/Meta Protons

Para Proton
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Click to download full resolution via product page

Caption: Predicted ¹H NMR assignments for 1-(6-Chloropyridin-2-yl)ethanone.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework. The carbonyl carbon

is expected to be the most downfield signal.

Predicted ¹³C NMR Signals (in CDCl₃, 100 MHz):

δ ~198-202 ppm: Carbonyl carbon (C=O).

δ ~150-155 ppm: Quaternary carbon attached to the acetyl group (C2).

δ ~148-152 ppm: Carbon bearing the chlorine atom (C6).

δ ~138-142 ppm: C4 carbon of the pyridine ring.

δ ~120-130 ppm: C3 and C5 carbons of the pyridine ring.

δ ~25-28 ppm: Acetyl methyl carbon (-CH₃).

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a clear molecular ion peak.

A key diagnostic feature will be the isotopic pattern of chlorine.

Molecular Ion (M⁺): A prominent peak cluster will appear at m/z 155 and m/z 157.

Isotopic Pattern: The M⁺ and M+2 peaks will have a relative intensity ratio of approximately

3:1, which is characteristic of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl).

Major Fragment Ions:

m/z 140: Loss of the methyl group ([M-CH₃]⁺).

m/z 112: Loss of the acetyl group ([M-COCH₃]⁺), followed by rearrangement.
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m/z 43: Acetyl cation ([CH₃CO]⁺).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Key IR Absorption Bands:

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~3000-2900 cm⁻¹: Aliphatic C-H stretching from the methyl group.

~1710-1690 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl)

stretch of the aryl ketone.[5]

~1600-1400 cm⁻¹: Multiple bands for the C=C and C=N aromatic ring stretching vibrations.

~800-700 cm⁻¹: C-Cl stretching vibration.

Section 3: Experimental Methodologies for
Characterization
To ensure the identity, purity, and consistency of 1-(6-Chloropyridin-2-yl)ethanone for

research and development, a systematic characterization workflow is essential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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